

# KX2-361 efficacy vs other Src inhibitors

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

Get Quote

## Comparative Overview of Src Inhibitors

The table below lists several Src inhibitors, their primary targets, and key characteristics based on preclinical research.

| Inhibitor Name | Primary Target(s) | Key Characteristics / Stage of Development | Key Differentiator of KX2-361 |
|----------------|-------------------|--------------------------------------------|-------------------------------|
|----------------|-------------------|--------------------------------------------|-------------------------------|

| **KX2-361** | Src, Tubulin [1] [2] [3] | - Dual-mechanism of action [1]

- Orally bioavailable [2] [3]
- Good Blood-Brain Barrier (BBB) penetration [3]
- Preclinical candidate for glioblastoma [2] | Dual Src/Tubulin inhibition and BBB penetration. | | **KX2-361** | Src, Tubulin [1] | - Dual-mechanism of action [1]
- Phase 3 clinical trial candidate for actinic keratosis (topical) [1] | Orally available for systemic (e.g., brain tumor) vs. topical use. | | **Dasatinib** | Src, Abl, other kinases [4] [5] | - FDA-approved for leukemia (oral) [4]
- Limited efficacy in glioblastoma clinical trials due to poor BBB penetration and active efflux [5] | Superior brain penetration; not a substrate for efflux pumps. | | **Saracatinib (AZD0530)** | Src [4] | - Investigated in clinical trials for various solid tumors (oral) [4]
- Primarily a selective Src inhibitor [4] | Dual Src/Tubulin vs. selective Src inhibition. | | **PP2** | Src Family Kinases (SFKs) [4] | - A widely used **research tool** in preclinical studies [4]
- Not developed as a therapeutic drug [4] | Development candidate with in vivo efficacy data. |

## KX2-361 Experimental Data and Protocols

**KX2-361** is a novel, orally available small molecule identified as a dual inhibitor of Src kinase and tubulin polymerization [1] [2] [3].

### Efficacy in Glioblastoma Models

Key quantitative data from a syngeneic, orthotopic glioblastoma mouse model (GL261 cells implanted in C57BL/6 mice) is summarized below [2] [3]:

| Experiment | Method/Protocol | Key Findings |
|------------|-----------------|--------------|
|------------|-----------------|--------------|

| **In Vivo Efficacy & Survival** | - Mice with orthotopic GL261 gliomas treated with oral **KX2-361** [3].

- Monitoring of survival and establishment of long-term survivor cohorts [3]. | **KX2-361** treatment resulted in **long-term survival** in the model [3]. | | **Immune System Dependency** | - Repeat of the efficacy study in immunodeficient (NOD-SCID) mice [3]. | Long-term survival **was not observed** in mice lacking an adaptive immune system, indicating host immunity is required for full therapeutic effect [3]. | | **Mechanism of Action (Src)** | - GL261 cells treated with **KX2-361** in culture [3].
- Measurement of Src autophosphorylation (activation) levels via western blot [3]. | **KX2-361 reduced Src autophosphorylation**, confirming Src kinase inhibition [3]. | | **Mechanism of Action (Tubulin)** | - Glioma cells in culture treated with **KX2-361** [3].
- Use of immunofluorescence microscopy to examine cellular microtubule structure [3]. | **KX2-361 disrupted microtubule architecture**, confirming tubulin binding and polymerization inhibition [3]. |

### Mechanism of Action and Efficacy Workflow

The following diagram illustrates the experimental workflow used to establish **KX2-361**'s dual mechanism and in vivo efficacy in the referenced glioblastoma studies.



[Click to download full resolution via product page](#)

## The Role of Src in Cancer and Inhibitor Mechanisms

Src is a non-receptor tyrosine kinase that regulates key cellular processes like proliferation, survival, and migration. Its aberrant activity is implicated in cancer progression and metastasis [6].

The diagram below outlines the position of Src in oncogenic signaling and the points of inhibition for different inhibitor types.



[Click to download full resolution via product page](#)

## Key Differentiators and Research Implications

For researchers, the profile of **KX2-361** presents several noteworthy aspects:

- **Dual Targeting for Overcoming Resistance:** Simultaneously inhibiting Src signaling and tubulin polymerization may help overcome compensatory pathways and reduce the potential for drug resistance, a common challenge with single-target agents [1].
- **BBB Penetration for CNS Cancers:** Its ability to cross the blood-brain barrier effectively addresses a major limitation of many targeted therapies, including dasatinib, making it a compelling candidate for glioblastoma and other CNS malignancies [5] [3].
- **Immunotherapeutic Potential:** The finding that its efficacy is dependent on an intact adaptive immune system suggests that **KX2-361** may have immunomodulatory effects. This positions it as a potential candidate for combination therapies with other immunooncology agents [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Discovery of Novel Dual Mechanism of Action Src Signaling and... [pubmed.ncbi.nlm.nih.gov]
2. - KX : a novel orally bioavailable small molecule dual 2 /tubulin... 361 Src [semanticscholar.org]
3. - KX : a novel orally bioavailable small molecule dual 2 /tubulin... 361 Src [link.springer.com]
4. Src and Abl as Therapeutic Targets in Lung Cancer [pmc.ncbi.nlm.nih.gov]
5. Small Molecule Tyrosine Kinase Inhibitors (TKIs) for ... - PMC [pmc.ncbi.nlm.nih.gov]
6. Src: coordinating metabolism in cancer | Oncogene [nature.com]

To cite this document: Smolecule. [KX2-361 efficacy vs other Src inhibitors]. Smolecule, [2026].  
[Online PDF]. Available at: [<https://www.smolecule.com/products/b548108#kx2-361-efficacy-vs-other-src-inhibitors>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)